molecular formula C10H9N B8807721 (4-Vinylphenyl)acetonitrile

(4-Vinylphenyl)acetonitrile

Cat. No.: B8807721
M. Wt: 143.18 g/mol
InChI Key: DUIIPHYNGUDOIM-UHFFFAOYSA-N
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Description

(4-Vinylphenyl)acetonitrile is an organic compound characterized by the presence of a nitrile group attached to an acetonitrile moiety and a phenyl ring with an ethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Vinylphenyl)acetonitrile typically involves the reaction of 4-vinylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired nitrile compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Vinylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: 4-Ethenylbenzoic acid.

    Reduction: 2-(4-Ethenylphenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(4-Vinylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Research into its potential as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of (4-Vinylphenyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Benzyl cyanide: Similar structure but lacks the ethenyl group.

    Phenylacetonitrile: Similar structure but lacks the ethenyl group on the phenyl ring.

Uniqueness

(4-Vinylphenyl)acetonitrile is unique due to the presence of both the nitrile group and the ethenyl substituent on the phenyl ring.

Properties

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

2-(4-ethenylphenyl)acetonitrile

InChI

InChI=1S/C10H9N/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6H,1,7H2

InChI Key

DUIIPHYNGUDOIM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 22.2 g 4-vinyl benzylchloride (0.131 mol), 60 mL dimethylsulfoxide, and 12.8 g potassium cyanide (0.196 mol) was stirred at room temperature for 17 hours. The mixture was poured into 500 mL water and extracted several times with ethyl acetate. The combined organic layers were washed with brine and concentrated under vacuum. The crude red oil was purified by column chromatography on silica gel using 7/93 ethyl acetate/hexane to give 4-vinylbenzylcyanide, a yellow oil (18.03 g, 96%).
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 500 μl 4-opening flask equipped with a stirring bar, 49.01 g of sodium cyanide was mixed with 70.07 g of water and 50.96 g of ethanol. Then, the temperature of the flask was elevated to 60° C. and the sodium cyanide was completely dissolved. To said solution; 87.50 g of 4-chloromethylstyrene was slowly added and it was reacted for 3 hours while stirring and maintaining the reaction temperature within 60-70° C. When the reaction terminated, said solution was cooled to 40° C., and 100 g of diethylether was added and the diethylether layer was separated. The separated organic layer was extracted with 300 g of water three times, and the water layer was extracted with 50 g of diethylether and was combined with said organic layer. The separated obtained organic layer was dried with magnesium sulfate for one day, and then the organic solvent was removed using an evaporator to obtain the product 4-cyanomethylstyrene. The yield of the product was 80%, and the product was a deep purple color.
Quantity
49.01 g
Type
reactant
Reaction Step One
Name
Quantity
70.07 g
Type
reactant
Reaction Step One
Quantity
50.96 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
87.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

As shown in the following Reaction 1a, 49.01 g of sodium cyanide (NaCN), 70.07 g of water and 50.96 g of ethanol were added into a 500 ml 4-neck flask equipped with a mechanical stir, and the temperature of the solution was elevated to 60° C. to completely dissolve NaCN. To the solution, 87.50 g of 4-chloromethylstyrene was slowly added and the reaction was carried out for 3 hours at the temperature of 60-70° C. After completion of the reaction, the solution was cooled to 40° C., 100 g of diethylether was added to the solution, and the diethylether layer was separated. The separated organic layer was extracted with 300 g of water three times. The water layer was extracted with 50 g of diethylether and the diethylether extract was added to the organic layer. The separated organic layer was dried with magnesium sulfate for one day, and then the organic solvent was removed using an evaporator to obtain 4-cyanomethylstyrene of deep purple color. The yield of the product was 80%.
[Compound]
Name
1a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
49.01 g
Type
reactant
Reaction Step One
Name
Quantity
70.07 g
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reactant
Reaction Step One
Quantity
50.96 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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87.5 g
Type
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Quantity
100 g
Type
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